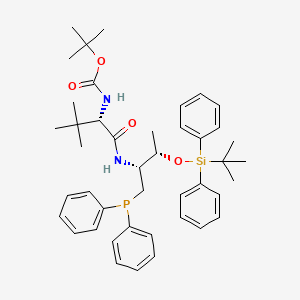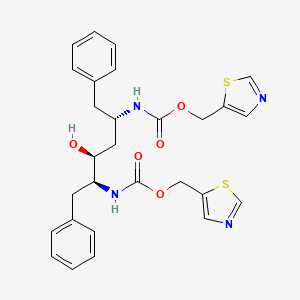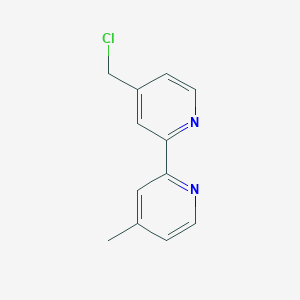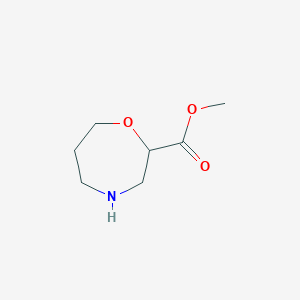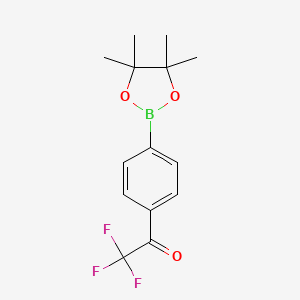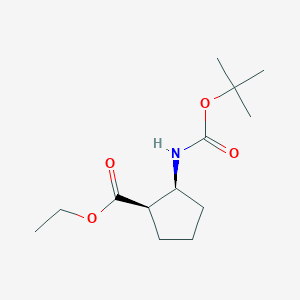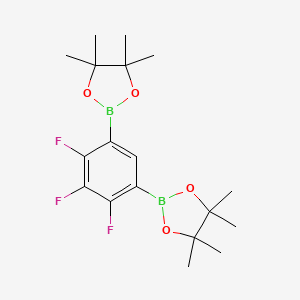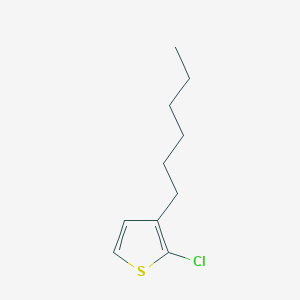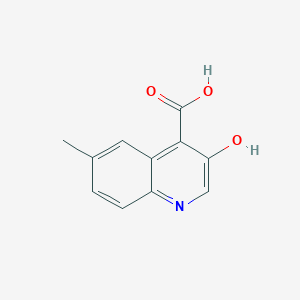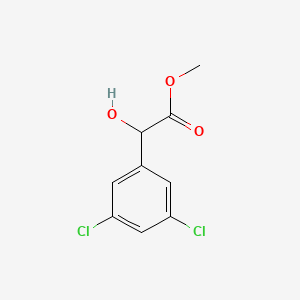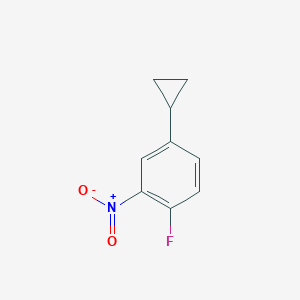![molecular formula C12H11ClN2O2 B1425283 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1221722-66-2](/img/structure/B1425283.png)
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type and location of chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be studied.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : This compound has been used in the synthesis of novel pyrazole derivatives, which are characterized by spectroscopic and elemental analysis (Khalifa, Al-Omar, & Taha, 2017).
- Crystal Structure Analysis : The crystal structure of similar pyrazole derivatives has been determined, revealing detailed molecular configurations and interactions (Xu & Shi, 2011).
Chemical Reactions and Modifications
- Formation of Reduced Bipyrazoles : It serves as a precursor in reactions under microwave irradiation and basic conditions to yield reduced bipyrazoles and their derivatives (Cuartas et al., 2017).
- Creation of Novel Imidazolones : This compound has been utilized in a one-pot cyclocondensation to synthesize novel imidazolones, demonstrating its versatility in organic synthesis (Khalifa, Al-Omar, & Nossier, 2017).
Biological and Pharmaceutical Applications
- Anti-microbial Properties : Pyrazole derivatives synthesized from this compound have shown promising anti-microbial properties (Prasath et al., 2015).
- Synthesis of Thiazolidinone Derivatives : It is used in the preparation of pharmacophore linked thiazole, thiazoline, and thiazolidinone derivatives, suggesting potential pharmaceutical applications (Khalifa, Nossier, & Al-Omar, 2017).
Advanced Materials and Technology
- Organic Light-Emitting Devices : Derivatives of this compound have been used in the design and synthesis of heteroleptic iridium(III) phosphors, showing high potential for use in efficient organic light-emitting devices (Kumar et al., 2017).
- Sonodynamic Therapy : It has been used in synthesizing ferrocenyl-containing heterocyclic derivatives for sonodynamic therapy, demonstrating its application in innovative medical treatments (Osipova et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, and appropriate disposal methods.
Future Directions
This involves identifying areas for further research. It could include improving the compound’s synthesis, studying its reactions, investigating new uses, or developing safer or more effective analogs.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(17)15(14-8)6-9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZSECZDFJTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)CC2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
